molecular formula C15H18O3 B8673309 Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate CAS No. 6836-20-0

Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate

Cat. No. B8673309
Key on ui cas rn: 6836-20-0
M. Wt: 246.30 g/mol
InChI Key: HMCZXRUEDOKTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05449689

Procedure details

50 g of ethyl 7-methoxy-1,2,3,4-tetrahydro-1-naphthylideneacetate are mixed with 7.35 g of sulphur, and the mixture is heated at 215° C. for 10 hours. It is cooled, 300 cm3 of ethyl acetate are added, and the mixture is stirred for 30 minutes and filtered. It is then dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:5][CH:4]=1.[S]>C(OCC)(=O)C>[CH2:17]([O:16][C:14](=[O:15])[CH2:13][C:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=2)[CH:7]=[CH:8][CH:9]=1)[CH3:18] |^3:18|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=CC(=O)OCC
Name
Quantity
7.35 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
215 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
It is then dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(CC1=CC=CC2=CC=C(C=C12)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.